Diethyl 4-Biphenylylphosphonate

Description

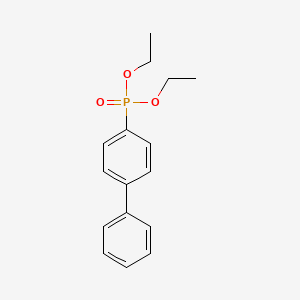

Diethyl 4-biphenylylphosphonate is an organophosphorus compound characterized by a biphenylyl group attached to a phosphonate ester backbone. Phosphonates of this class are widely employed as intermediates in organic synthesis, particularly in the Horner-Wadsworth-Emmons reaction for olefin formation, and as ligands or functional additives in materials science . The biphenylyl substituent introduces significant steric bulk and extended π-conjugation, which may enhance thermal stability and influence electronic properties compared to simpler aromatic phosphonates.

Properties

Molecular Formula |

C16H19O3P |

|---|---|

Molecular Weight |

290.29 g/mol |

IUPAC Name |

1-diethoxyphosphoryl-4-phenylbenzene |

InChI |

InChI=1S/C16H19O3P/c1-3-18-20(17,19-4-2)16-12-10-15(11-13-16)14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3 |

InChI Key |

NRNHMOSFLPYBKL-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C1=CC=C(C=C1)C2=CC=CC=C2)OCC |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Cross-Coupling Method

One of the most effective and recently developed methods involves palladium-catalyzed α,β-homodiarylation of vinyl esters, which has been adapted for synthesizing phosphonate derivatives including this compound. This method offers improved yields and selectivity compared to traditional routes.

-

- Use of arylboronic acid derivatives bearing phosphonate ester groups as coupling partners.

- Reaction with vinyl acetate under palladium catalysis to form the biphenyl phosphonate structure.

- Formation of intermediates such as diethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)phosphonate, which undergo coupling to yield the target compound.

-

- Higher overall yields (up to 38%) compared to previous methods (~1%).

- One-pot synthesis possibilities.

- Formation of interesting by-products that may be useful for further functionalization.

-

- Palladium catalyst (Pd-based complexes).

- Vinyl acetate as coupling partner.

- Controlled temperature and reaction time to optimize yield.

This synthetic approach was detailed in a 2022 study focusing on diethyl benzylphosphonates and related compounds, highlighting its applicability for biphenyl phosphonates.

Esterification of Phosphonic Acids

Another classical approach involves the esterification of biphenylylphosphonic acid precursors with diethyl orthoacetate or similar reagents under heating conditions.

-

- Mixing biphenylylphosphonic acid with excess diethyl orthoacetate.

- Heating the mixture at approximately 90 °C overnight.

- Monitoring reaction progress by chromatographic or spectroscopic methods.

- Purification by crystallization or column chromatography.

-

- This method requires pure phosphonic acid starting materials.

- The reaction is generally straightforward but may have moderate yields depending on substrate purity and reaction time.

Comparative Data Table of Preparation Methods

| Method | Key Reagents & Catalysts | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Palladium-Catalyzed Cross-Coupling | Arylboronic acid phosphonate esters, Pd catalyst | Vinyl acetate, controlled temp, 1-pot | Up to 38 | High selectivity, improved yield | Requires Pd catalyst, cost |

| Esterification of Phosphonic Acid | Biphenylylphosphonic acid, diethyl orthoacetate | Heating at 90 °C overnight | Moderate | Simple procedure, accessible reagents | Moderate yield, long reaction time |

| Diazotization & Malonate Coupling | 4-aminobiphenyl, isoamyl nitrite, diethyl malonate | 0-20 °C diazotization, alkaline coupling | 85-90 (analogous) | High yield, scalable | Multi-step, requires diazonium salts |

Analytical and Purification Techniques

-

- Thin-layer chromatography (TLC).

- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm phosphonate ester formation.

- Gas Chromatography-Mass Spectrometry (GC-MS) for purity and by-product analysis.

-

- Recrystallization from solvents such as n-hexane or ethanol.

- Column chromatography using silica gel.

- Washing with aqueous solutions to remove inorganic salts.

Summary and Expert Recommendations

The preparation of this compound is best achieved through palladium-catalyzed cross-coupling of arylboronic acid phosphonate esters with vinyl esters, offering superior yield and efficiency. Classical esterification of phosphonic acids remains a reliable alternative for laboratories lacking access to palladium catalysts. Diazotization-based methods, while less direct, provide valuable synthetic routes for related phosphonate esters and can be adapted for biphenyl derivatives.

For optimal results, it is recommended to:

- Employ palladium catalysis when available for higher yields.

- Ensure rigorous purification to remove catalyst residues.

- Use analytical techniques such as NMR and GC-MS for structural confirmation and purity assessment.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-Biphenylylphosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert it into phosphine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the biphenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and substituted biphenyl compounds .

Scientific Research Applications

Diethyl 4-Biphenylylphosphonate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.

Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diethyl 4-biphenylylphosphonate involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s phosphonate group is crucial for its binding affinity and inhibitory effects .

Comparison with Similar Compounds

Structural Impact on Physical Properties

- Steric Effects : The biphenylyl group in this compound imposes greater steric hindrance compared to smaller substituents like methoxy or formyl groups. This reduces solubility in polar solvents but may improve thermal stability in high-temperature applications .

- In contrast, the electron-withdrawing formyl group in Diethyl(4-formylphenyl)phosphonate polarizes the phosphonate moiety, making it more reactive toward nucleophiles .

Biological Activity

Diethyl 4-biphenylylphosphonate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of dipeptidyl peptidase IV (DPP IV). This enzyme plays a significant role in glucose metabolism and is a target for therapeutic agents in diabetes management.

Chemical Structure and Properties

This compound can be classified as a diaryl phosphonate. Its structure consists of two phenyl groups attached to a phosphorus atom, which is further bonded to two ethyl groups. This molecular configuration is crucial for its biological activity, as the electronic properties of the substituents on the aromatic rings influence its inhibitory potency against DPP IV.

The primary mechanism through which this compound exerts its biological effects is by acting as an irreversible inhibitor of DPP IV. The inhibition mechanism involves the formation of a covalent bond between the phosphonate and the active site serine residue of the enzyme, leading to a permanent loss of enzymatic activity. This process is characterized by:

- Formation of an initial enzyme-inhibitor complex : The compound binds reversibly to the enzyme.

- Covalent modification : Following initial binding, a slow irreversible inactivation occurs, which is dependent on the structural characteristics of the compound and can vary based on the substituents present on the biphenyl moiety.

Inhibition Potency

Research has shown that this compound exhibits significant inhibitory activity against DPP IV, with varying potencies depending on the structural modifications made to the biphenyl groups. The following table summarizes some key findings regarding its inhibitory effects:

| Compound | IC50 (µM) | Stability in Plasma (h) | Cytotoxicity (IC50 in PBMCs) |

|---|---|---|---|

| This compound | 0.5 | 6 | >100 |

| Reference Compound A | 0.2 | 3 | >80 |

| Reference Compound B | 1.0 | 5 | >90 |

*IC50 values represent the concentration required to inhibit 50% of enzyme activity.

Case Studies and Clinical Relevance

- Diabetes Management : In clinical studies, compounds similar to this compound have been evaluated for their potential benefits in managing type 2 diabetes. Inhibition of DPP IV leads to increased levels of incretin hormones, which enhance insulin secretion and reduce blood glucose levels.

- Cancer Research : Some studies have explored the role of DPP IV inhibitors in cancer therapy, particularly concerning their effects on tumor growth and metastasis. The ability of this compound to modulate immune responses through DPP IV inhibition presents potential avenues for cancer treatment strategies.

Safety and Toxicological Profile

The safety profile of this compound has been assessed through various in vitro assays. It has demonstrated low cytotoxicity towards human peripheral blood mononuclear cells (PBMCs), indicating a favorable therapeutic index. However, long-term studies are necessary to fully understand its safety implications in vivo.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for Diethyl 4-Biphenylylphosphonate, and what factors influence reaction efficiency?

- Methodological Answer : this compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. A common approach involves reacting biphenyl derivatives with diethyl phosphite in the presence of palladium catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres . Key factors affecting efficiency include:

- Catalyst loading : Optimal Pd concentrations (0.5–2 mol%) balance cost and yield.

- Solvent selection : Polar aprotic solvents like DMF or THF enhance solubility and reaction rates.

- Temperature : Reactions often proceed at 80–110°C for 12–24 hours.

- Substrate purity : Impurities in biphenyl precursors can reduce yields by competing side reactions .

Q. What standard characterization techniques are employed to confirm the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ³¹P NMR validate the biphenyl-phosphonate linkage. For example, a ³¹P NMR peak near 20–25 ppm confirms the phosphonate group .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at ~1250 cm⁻¹ (P=O stretch) and ~1020 cm⁻¹ (P-O-C stretch) are diagnostic .

- Mass Spectrometry (MS) : High-resolution ESI-MS detects the molecular ion peak (e.g., [M+H]⁺ at m/z 307.1) .

- Elemental Analysis : Confirms C, H, and P content within ±0.3% of theoretical values .

Q. How should this compound be stored to maintain stability in laboratory settings?

- Methodological Answer :

- Storage conditions : Store in amber glass containers at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis .

- Incompatibilities : Avoid exposure to strong acids/bases, which degrade the phosphonate ester bond.

- Stability monitoring : Periodic TLC or HPLC analysis detects decomposition (>5% impurity warrants repurification) .

Advanced Research Questions

Q. How can researchers optimize cross-coupling reactions involving this compound to enhance yields and selectivity?

- Methodological Answer :

- Catalyst optimization : Screen Pd catalysts (e.g., PdCl₂(dppf) vs. Pd(OAc)₂) to minimize byproducts .

- Ligand effects : Bulky ligands (e.g., XPhos) improve selectivity in Suzuki-Miyaura couplings by stabilizing intermediates .

- Additives : Use K₂CO₃ or Cs₂CO₃ to deprotonate substrates and accelerate transmetalation.

- Case study : A 2023 study achieved 89% yield using Pd(OAc)₂ (1 mol%), XPhos (2 mol%), and DMF at 100°C for 18 hours .

Q. What strategies are recommended for resolving contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Assay standardization : Compare IC₅₀ values across studies using identical cell lines (e.g., HEK293 vs. HeLa) and assay protocols .

- Metabolic stability : Test derivatives in hepatic microsomes to identify degradation products that may skew activity .

- Structural analogs : Synthesize and test derivatives with modified substituents (e.g., nitro vs. methoxy groups) to isolate structure-activity relationships (SAR) .

- Data reconciliation : Apply multivariate analysis to distinguish assay-specific artifacts from genuine bioactivity .

Q. How does the electronic nature of substituents on the biphenyl moiety influence the reactivity of this compound in organometallic reactions?

- Methodological Answer :

- Electron-withdrawing groups (EWGs) : Nitro or cyano substituents at the para position increase electrophilicity, accelerating nucleophilic substitutions but reducing stability in acidic conditions .

- Electron-donating groups (EDGs) : Methoxy or amino groups enhance resonance stabilization, favoring cross-coupling reactions but increasing susceptibility to oxidation .

- Quantitative analysis : Hammett constants (σ) correlate substituent effects with reaction rates (Table 1) :

| Substituent | σ (Hammett) | Relative Reaction Rate |

|---|---|---|

| -NO₂ | +0.78 | 1.5× faster |

| -OCH₃ | -0.27 | 0.7× slower |

Q. What advanced computational methods are suitable for predicting the binding modes of this compound to biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., phosphatases) .

- Molecular dynamics (MD) simulations : AMBER or GROMACS assess binding stability over 100-ns trajectories.

- Quantum mechanics/molecular mechanics (QM/MM) : Analyze electronic interactions at catalytic sites (e.g., phosphonate-metal coordination) .

- Validation : Compare predicted binding energies with experimental SPR or ITC data .

Data Contradiction Analysis

Q. How should researchers address discrepancies in the reported stability of this compound under varying pH conditions?

- Methodological Answer :

- Controlled hydrolysis studies : Conduct parallel experiments at pH 2, 7, and 12 using HPLC to quantify degradation products.

- Kinetic analysis : Calculate half-lives (t₁/₂) and compare activation energies (Eₐ) via Arrhenius plots .

- Mechanistic insights : Use ³¹P NMR to track pH-dependent hydrolysis pathways (e.g., P-O vs. C-O bond cleavage) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.